5-Hydroxy Lansoprazole Sulfide (5HLS) is a key metabolite of the proton pump inhibitor (PPI) Lansoprazole. [] While PPIs are primarily known for their use in treating digestive disorders, research indicates potential anticancer activities stemming from their ability to inhibit Fatty Acid Synthase (FASN). [] 5HLS demonstrates significant promise in this area, exhibiting greater potency than its parent compound, Lansoprazole, in inhibiting FASN function. [] This enhanced activity highlights 5HLS as a valuable subject for further scientific investigation, particularly in the field of cancer research.
Research indicates that 5HLS inhibits the enoyl reductase component of FASN, a key enzyme in de novo fatty acid synthesis. [] This contrasts with Lansoprazole, which inhibits FASN's thioesterase component. [] This distinct mechanism suggests that 5HLS could disrupt FASN activity through a different pathway than Lansoprazole, potentially leading to enhanced or prolonged anticancer effects. Further research is crucial to fully elucidate the specific interactions between 5HLS and the enoyl reductase domain of FASN.
Based on current research, the primary application of 5HLS appears to be in cancer research, particularly targeting triple-negative breast cancer. [] This aggressive subtype often shows overexpression of FASN, making it a viable target for therapeutic intervention. [] 5HLS's ability to inhibit FASN more potently than Lansoprazole makes it a promising candidate for further development as a potential anticancer agent.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6